molecular formula C11H8ClN3O4 B10912422 1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B10912422
M. Wt: 281.65 g/mol
InChI Key: XZLHYEQSUFFRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a chlorobenzyl group, a nitro group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitro group: Nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the chlorobenzyl group: This step involves the reaction of the nitro-pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:

    1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid: This compound also contains a chlorobenzyl group but differs in the presence of a piperazine ring and an acetic acid group.

    1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Similar to the target compound but with the carboxylic acid group at a different position on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H8ClN3O4

Molecular Weight

281.65 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8ClN3O4/c12-8-4-2-1-3-7(8)6-14-9(11(16)17)5-10(13-14)15(18)19/h1-5H,6H2,(H,16,17)

InChI Key

XZLHYEQSUFFRAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.